Ethyl 2-bromo-3-nitrobenzoate
Overview
Description
Ethyl 2-bromo-3-nitrobenzoate is a chemical compound with the molecular formula C9H8BrNO412. It is used for research and development purposes3.
Synthesis Analysis
The synthesis of Ethyl 2-bromo-3-nitrobenzoate could involve multiple steps. One possible method is to start with benzene and perform a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination4. Another method involves free radical bromination, nucleophilic substitution, and oxidation5.Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-3-nitrobenzoate consists of a benzene ring substituted with a bromo group, a nitro group, and an ethyl ester16. The InChI code for this compound is 1S/C9H8BrNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H31.
Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-bromo-3-nitrobenzoate are not explicitly mentioned in the search results. However, it’s known that benzylic halides typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary5.Physical And Chemical Properties Analysis
Ethyl 2-bromo-3-nitrobenzoate is a pale-yellow to yellow-brown solid at room temperature1. It has a molecular weight of 274.0717.Scientific Research Applications
Chemical Synthesis and Characterization
Ethyl 2-bromo-3-nitrobenzoate is a versatile compound used in various chemical synthesis processes. One notable application includes its role in the preparation of Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate, where it undergoes a series of reactions including aza-alkylation and intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation. This process is significant for creating complex molecules with potential applications in material science and pharmacology (Sunyoung Choi & Sung‐Gon Kim, 2017).
Photonic and Electrochemical Studies
Ethyl 2-bromo-3-nitrobenzoate is also instrumental in photonic and electrochemical research. Studies have explored its role in generating nitro radical anions and their subsequent chemical reactions. For instance, its derivative, ethyl- m -nitrobenzoate, was used in a cyclic voltammetric study to understand the chemical reactions of generated nitro radical anions in mixed media. This research is crucial for understanding the electrochemical behaviors of nitroaromatic compounds and their potential applications in fields like energy storage and sensor technology (J. Carbajo et al., 2000).
Crystal Structure Analysis
Moreover, the crystal structure of ethyl 2-bromo-3-nitrobenzoate derivatives has been extensively studied to understand molecular interactions and stabilization mechanisms. These studies are pivotal for materials science, especially in designing compounds with specific structural and functional properties. For instance, the crystal structure of ethyl 4-butylamino-3-nitrobenzoate was analyzed, revealing intricate molecular interactions and stabilization through intramolecular and intermolecular hydrogen bonds, contributing to our understanding of molecular assembly and crystal engineering (S. N. Narendra Babu et al., 2009).
Safety And Hazards
Ethyl 2-bromo-3-nitrobenzoate may be harmful if swallowed1. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes8. Personal protective equipment should be used, and adequate ventilation should be ensured9.
Future Directions
The future directions for Ethyl 2-bromo-3-nitrobenzoate are not explicitly mentioned in the search results. However, given its potential for various chemical reactions, it could be a subject of further research in organic chemistry45.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or refer to the most recent research for detailed information.
properties
IUPAC Name |
ethyl 2-bromo-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNZOABLVURCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395652 | |
Record name | Ethyl 2-bromo-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-3-nitrobenzoate | |
CAS RN |
31706-23-7 | |
Record name | Ethyl 2-bromo-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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